N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
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Overview
Description
N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as MPT0B392, is a novel small molecule compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound inhibits the PI3K/Akt/mTOR and MEK/ERK pathways, leading to the induction of apoptosis and the inhibition of cancer cell proliferation. This compound also has the ability to induce autophagy, which is a process that allows cells to degrade and recycle damaged or dysfunctional components.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cancer cell migration and invasion. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. One potential direction is the investigation of its potential as a therapeutic agent for other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further research could explore the mechanisms underlying the anti-inflammatory and antioxidant properties of this compound, as well as its potential as a treatment for other inflammatory diseases. Finally, the development of novel formulations of this compound with improved solubility could expand its potential applications in lab experiments and clinical settings.
Synthesis Methods
The synthesis of N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylthioethylamine to form an intermediate, which is then reacted with 4-[(methylsulfonyl)(phenyl)amino]methyl]benzoyl chloride to produce this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product is greater than 98%.
Scientific Research Applications
N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anticancer activity against several types of cancer cells, including lung cancer, breast cancer, and melanoma. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-21(2,3)27-15-14-22-20(24)18-12-10-17(11-13-18)16-23(28(4,25)26)19-8-6-5-7-9-19/h5-13H,14-16H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTMQJSNWZVJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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